Mirisetron maleate
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Overview
Description
Mirisetron maleate is a chemical compound known for its role as a 5-HT3 receptor antagonist. It is primarily used in the medical field to manage nausea and vomiting, particularly those induced by chemotherapy . The compound’s molecular formula is C28H35N3O6, and it has a molecular weight of 509.603 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirisetron maleate involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The production process is designed to be efficient and cost-effective while adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: Mirisetron maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Mirisetron maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying receptor-ligand interactions.
Biology: It is used in biological research to study the effects of 5-HT3 receptor antagonism on various physiological processes.
Medicine: It is used in clinical research to develop new treatments for nausea and vomiting, particularly in chemotherapy patients.
Industry: It is used in the pharmaceutical industry to develop and manufacture antiemetic drugs
Mechanism of Action
Mirisetron maleate exerts its effects by binding to and antagonizing the 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, this compound prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar to Mirisetron maleate, it is used to manage chemotherapy-induced nausea and vomiting.
Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors.
Uniqueness: this compound is unique due to its specific binding affinity and efficacy in managing nausea and vomiting. Compared to other similar compounds, it may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its overall effectiveness and side effect profile .
Properties
CAS No. |
148611-75-0 |
---|---|
Molecular Formula |
C28H35N3O6 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2.C4H4O4/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28;5-3(6)1-2-4(7)8/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16?,18-,19+; |
InChI Key |
OQIHDZMOAKTHKW-WPJOOPQGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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